Cas no 871-91-0 (7-Octyn-1-ol)

7-Octyn-1-ol structure
7-Octyn-1-ol structure
Nome do Produto:7-Octyn-1-ol
N.o CAS:871-91-0
MF:C8H14O
MW:126.196162700653
MDL:MFCD01632137
CID:724821
PubChem ID:70100

7-Octyn-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Octyn-1-ol
    • 3-OCTYN-1-OL
    • oct-7-yn-1-ol
    • 2-octyn-1-ol
    • 8-Hydroxy-1-octyne
    • 7-octyne-1-ol
    • PubChem13076
    • 7-Octyn-1-ol, AldrichCPR
    • ATCNYMVVGBLQMQ-UHFFFAOYSA-N
    • KM2490
    • TRA0037721
    • X5980
    • ST24045723
    • O0445
    • Z2235409401
    • Oct-7-yne-1-ol
    • AKOS005137929
    • DTXCID4048567
    • DTXSID6061234
    • BP-29666
    • J-519326
    • 871-91-0
    • SY051403
    • SCHEMBL130671
    • CS-W008554
    • Z1198157198
    • EN300-99429
    • DS-14712
    • PD167318
    • MFCD01632137
    • DB-008509
    • MDL: MFCD01632137
    • Inchi: 1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2
    • Chave InChI: ATCNYMVVGBLQMQ-UHFFFAOYSA-N
    • SMILES: C#CCCCCCCO

Propriedades Computadas

  • Massa Exacta: 126.10400
  • Massa monoisotópica: 126.104465066g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 88
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 20.2
  • XLogP3: 1.9

Propriedades Experimentais

  • Densidade: 0.889
  • Ponto de Fusão: -39°C (estimate)
  • Ponto de ebulição: 70°C/0.5mmHg(lit.)
  • Ponto de Flash: 116 ºC
  • Índice de Refracção: 1.4520 to 1.4560
  • PSA: 20.23000
  • LogP: 1.56240
  • Sensibilidade: Sensitive to air
  • λmax: 226(CH3CN)(lit.)

7-Octyn-1-ol Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H315-H319-H335
  • Declaração de Advertência: P261-P305+P351+P338
  • Número de transporte de matérias perigosas:UN 1987
  • Código da categoria de perigo: 10
  • Instrução de Segurança: S16
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • Frases de Risco:R10

7-Octyn-1-ol Dados aduaneiros

  • CÓDIGO SH:2905290000
  • Dados aduaneiros:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

7-Octyn-1-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A494927-25g
7-Octyn-1-ol
871-91-0 96%
25g
$142.0 2025-03-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08368-10g
7-Octyn-1-ol
871-91-0 97%
10g
¥1417 2023-09-15
Enamine
EN300-99429-1.0g
oct-7-yn-1-ol
871-91-0 95.0%
1.0g
$38.0 2025-03-21
Enamine
EN300-99429-5.0g
oct-7-yn-1-ol
871-91-0 95.0%
5.0g
$145.0 2025-03-21
Enamine
EN300-99429-50.0g
oct-7-yn-1-ol
871-91-0 95.0%
50.0g
$855.0 2025-03-21
Ambeed
A494927-100g
7-Octyn-1-ol
871-91-0 96%
100g
$567.0 2025-03-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08368-100g
7-Octyn-1-ol
871-91-0 97%
100g
11307.00 2021-07-09
Apollo Scientific
OR961239-1g
7-Octyn-1-ol
871-91-0 96%
1g
£53.00 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O839099-5g
7-Octyn-1-ol
871-91-0 98%
5g
¥1,140.00 2022-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0445-1ML
7-Octyn-1-ol
871-91-0 >98.0%(GC)
1ml
¥95.00 2024-04-15

7-Octyn-1-ol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol
Referência
Novel Strategies for the Construction of Macrocyclic Resorcylate Natural Products
Major, Sarah Margaret, 2007, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Lithium
1.2 Reagents: Potassium tert-butoxide
Referência
Regioselective palladium-catalyzed cross-coupling reactions in the synthesis of novel 2,3-disubstituted thiophene derivatives
Pereira, R.; et al, Tetrahedron, 2001, 57(37), 7871-7881

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Lithium ,  Ammonia Catalysts: Ferric nitrate ;  1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Ethylenediamine ;  0 °C; 1 - 2 h, rt; rt → 60 °C; 1 h, 60 °C
2.2 60 °C; 60 °C → 70 °C; 1 - 2 h, 70 °C; 70 °C → 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Enantioselective Rhodium-Catalyzed Dimerization of ω-Allenyl Carboxylic Acids: Straightforward Synthesis of C2-Symmetric Macrodiolides
Steib, Philip; et al, Angewandte Chemie, 2018, 57(22), 6572-6576

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water
Referência
Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 3. Intramolecular Diels-Alder reactions
Moody, Christopher J.; et al, Journal of the Chemical Society, 1988, (12), 3249-54

Synthetic Routes 5

Condições de reacção
1.1 Reagents: 1,3-Propanediamine, potassium salt (1:1) Solvents: 1,3-Propanediamine
Referência
Cyclic ethers as synthetic equivalents of ω-alkyn-1-ols
Barajas, Leticia; et al, Synthetic Communications, 1990, 20(17), 2733-9

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Ammonia ,  Lithium aluminum hydride
Referência
Fatty acids labeled in the ω position with a γ-emitting radioactive nuclide
Riche, Francoise; et al, Bulletin de la Societe Chimique de France, 1984, 49, 49-55

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  30 min, reflux
Referência
In Situ Proteome Profiling of C75, a Covalent Bioactive Compound with Potential Anticancer Activities
Cheng, Xiamin; et al, Organic Letters, 2014, 16(5), 1414-1417

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium amide Solvents: 1,3-Propanediamine
Referência
Short and stereoselective syntheses of pheromone components of Aproaerema modicella
Yadav, J. S.; et al, Synthetic Communications, 1995, 25(24), 4035-43

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
2.1 Reagents: 1,3-Propanediamine ,  Lithium ;  2 h, 70 °C; 70 °C → rt
2.2 Reagents: Potassium tert-butoxide ;  25 min, rt
2.3 overnight, rt
Referência
Shape-Directed Patterning and Surface Reaction of Tetra-diacetylene Monolayers: Formation of Linear and Two-Dimensional Grid Polydiacetylene Alternating Copolymers
Yang, Yan; et al, Langmuir, 2015, 31(45), 12408-12416

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Lithium amide Solvents: Ammonia
1.2 -
2.1 Reagents: 1,3-Propanediamine, potassium salt (1:1) Solvents: Ammonia
Referência
Stereocontrolled total synthesis of the macrocyclic lactone (-)-aspicilin
Waanders, P. P.; et al, Tetrahedron Letters, 1987, 28(21), 2409-12

Synthetic Routes 11

Condições de reacção
1.1 Reagents: 1,3-Propanediamine, potassium salt (1:1) Solvents: Ammonia
Referência
Stereocontrolled total synthesis of the macrocyclic lactone (-)-aspicilin
Waanders, P. P.; et al, Tetrahedron Letters, 1987, 28(21), 2409-12

Synthetic Routes 12

Condições de reacção
Referência
Extemporized preparation of an injectable fatty acid labeled with radioactive iodine, and iodinated derivatives useful in carrying out this process
, European Patent Organization, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: 1,3-Propanediamine ,  Lithium ;  3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide ;  30 min, rt
1.3 2 h, rt
Referência
6,6'-Dimethyl-2,2'-bipyridine-4-ester: A pivotal synthon for building tethered bipyridine ligands
Havas, Fabien; et al, Tetrahedron, 2009, 65(36), 7673-7686

Synthetic Routes 14

Condições de reacção
Referência
Extemporized preparation of an injectable fatty acid labeled with radioactive iodine, and iodinated derivatives useful in carrying out this process
, European Patent Organization, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Formic acid Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)[N1,N1-dimethyl-N3-[(2-pyridinyl-κN)m… Solvents: N-Methyl-2-pyrrolidone ,  Water ;  24 h, 25 °C
Referência
A Highly Active and Air-Stable Ruthenium Complex for the Ambient Temperature Anti-Markovnikov Reductive Hydration of Terminal Alkynes
Zeng, Mingshuo; et al, Journal of the American Chemical Society, 2014, 136(19), 7058-7067

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol
1.2 Reagents: 1,3-Propanediamine ,  Potassium tert-butoxide ,  Lithium
Referência
Study of the regioselectivity in the hydrotelluration of hydroxy alkynes
Stefani, Helio A.; et al, Phosphorus, 2001, 171, 171-172

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
1.2 Solvents: Tetrahydrofuran
2.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol
2.2 Reagents: 1,3-Propanediamine ,  Potassium tert-butoxide ,  Lithium
Referência
Study of the regioselectivity in the hydrotelluration of hydroxy alkynes
Stefani, Helio A.; et al, Phosphorus, 2001, 171, 171-172

Synthetic Routes 18

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methyl chloride
2.1 Solvents: Dimethyl sulfoxide
2.2 Reagents: Ethylenediamine ,  Lithium acetylide (Li(C2H))
Referência
The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle
Kimura, Masayasu; et al, Biological & Pharmaceutical Bulletin, 1994, 17(9), 1224-31

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Tetrahydrofuran
2.1 Reagents: 1,3-Propanediamine, potassium salt (1:1)
Referência
Synthesis of polyacetylenic acids isolated from Heisteria acuminata
Zeni, Gilson; et al, Organic Letters, 2001, 3(6), 819-821

Synthetic Routes 20

Condições de reacção
1.1 Solvents: Dimethyl sulfoxide
1.2 Reagents: Ethylenediamine ,  Lithium acetylide (Li(C2H))
Referência
The structure-activity relationship between phenylene-polymethylene bis-ammonium derivatives and their neuromuscular blocking action on mouse phrenic nerve-diaphragm muscle
Kimura, Masayasu; et al, Biological & Pharmaceutical Bulletin, 1994, 17(9), 1224-31

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Hydrogen bromide
2.1 Reagents: Ammonia ,  Lithium aluminum hydride
Referência
Fatty acids labeled in the ω position with a γ-emitting radioactive nuclide
Riche, Francoise; et al, Bulletin de la Societe Chimique de France, 1984, 49, 49-55

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Lithium Solvents: 1,3-Propanediamine ;  15 min, rt
1.2 2 h, rt
Referência
Chromogenic Tubular Polydiacetylenes from Topochemical Polymerization of Self-Assembled Macrocyclic Diacetylenes
Heo, Jung-Moo; et al, Macromolecules (Washington, 2017, 50(3), 900-913

Synthetic Routes 23

Condições de reacção
1.1 Reagents: 1,3-Propanediamine ,  Sodium hydride Solvents: Hexane ;  10 min, 60 °C
1.2 3 h, 0 °C → rt
1.3 Solvents: Methanol ,  Water ;  rt
Referência
Total Synthesis and Structural Elucidation of Two Unusual Non-Methylene-Interrupted Fatty Acids in Ovaries of the Limpet Cellana toreuma
Shimada, Kazuaki; et al, Lipids, 2017, 52(12), 1019-1032

Synthetic Routes 24

Condições de reacção
1.1 Reagents: Ammonia ,  Lithium amide Catalysts: 1,3-Propanediamine
Referência
The synthesis and absolute configuration of the novel ichthyotoxic diacylglycerol, umbraculumin A
De Medeiros, Edna Faria; et al, Tetrahedron Letters, 1990, 31(41), 5843-4

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Ethylenediamine ,  Sodium hydride ;  5 min, 0 °C; 1 h, rt; 1 h, 65 °C; 65 °C → 45 °C
1.2 2 min, 45 °C; 45 °C → 65 °C; 1 h, 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referência
Total Synthesis of the Cytotoxic Enehydrazide Natural Products Hydrazidomycins A and B by a Carbazate Addition/Peterson Olefination Approach
Beveridge, Ramsay E.; et al, Organic Letters, 2013, 15(12), 3086-3089

Synthetic Routes 26

Condições de reacção
1.1 Solvents: Dimethylformamide
2.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water
Referência
Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 3. Intramolecular Diels-Alder reactions
Moody, Christopher J.; et al, Journal of the Chemical Society, 1988, (12), 3249-54

Synthetic Routes 27

Condições de reacção
1.1 Reagents: Butyllithium ,  Hexamethylphosphoramide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C; -78 °C → -10 °C
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  3 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
3.1 Reagents: 1,3-Propanediamine ,  Lithium ;  2 h, 70 °C; 70 °C → rt
3.2 Reagents: Potassium tert-butoxide ;  25 min, rt
3.3 overnight, rt
Referência
Shape-Directed Patterning and Surface Reaction of Tetra-diacetylene Monolayers: Formation of Linear and Two-Dimensional Grid Polydiacetylene Alternating Copolymers
Yang, Yan; et al, Langmuir, 2015, 31(45), 12408-12416

7-Octyn-1-ol Raw materials

7-Octyn-1-ol Preparation Products

7-Octyn-1-ol Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:871-91-0)7-OCTYN-1-OL
Número da Ordem:1660492
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally

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